molecular formula C13H14ClN5OS B2828125 N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine CAS No. 1291860-84-8

N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2828125
CAS No.: 1291860-84-8
M. Wt: 323.8
InChI Key: WTSKCHBHFHMQQY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine is a triazole-based heterocyclic compound featuring a 4-chlorophenyl group at the N1 position and a thiomorpholine-4-carbonyl moiety at the C4 position of the triazole ring (Figure 1). The thiomorpholine group introduces a sulfur-containing saturated six-membered ring, which enhances lipophilicity and may influence metabolic stability and target binding . This compound’s structural framework is analogous to pharmacologically active triazole derivatives, particularly those with anticancer and enzyme-inhibitory properties .

Properties

IUPAC Name

[5-(4-chloroanilino)-2H-triazol-4-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5OS/c14-9-1-3-10(4-2-9)15-12-11(16-18-17-12)13(20)19-5-7-21-8-6-19/h1-4H,5-8H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSKCHBHFHMQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the Chlorophenyl Group: This step involves the coupling of the triazole ring with a chlorophenyl amine under suitable conditions.

    Attachment of the Thiomorpholine Moiety: The final step involves the reaction of the intermediate with thiomorpholine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and chlorophenyl group may play key roles in binding to these targets, while the thiomorpholine moiety may influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Triazole-4-carboxamide Derivatives

Compound I : N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CCDC refcode: ZIPSEY)

  • Structural Differences : Replaces the thiomorpholine-4-carbonyl group with a cyclopropyl substituent and a 4-methoxyphenyl group at N1.
  • Crystallography : Exhibits intermolecular N–H···O hydrogen bonding between the amide and methoxy groups, influencing packing efficiency .

Compound II : 1-(4-chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

  • Structural Differences : Features a hydroxypropan-2-yl amide side chain instead of thiomorpholine.
  • Activity : The hydroxyl group facilitates hydrogen bonding with biological targets, but the absence of sulfur may reduce hydrophobic interactions.

Anticancer Triazole Acids

Compound III : 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

  • Structural Differences : Contains a trifluoromethyl group at C5 and a carboxylic acid at C3.
  • Biological Activity : Demonstrates selective inhibition of c-Met kinase (IC₅₀ = 12 nM) and apoptosis induction in NCI-H522 lung cancer cells (GP = 68.09%) .
  • Comparison : The carboxylic acid group improves water solubility but may limit blood-brain barrier penetration compared to the thiomorpholine carbonyl group.

Compound IV : Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

  • Structural Differences : Substitutes the 4-chlorophenyl group with phenyl and adds a pyridinyl moiety.
  • Activity : Moderate growth inhibition (GP = 70.94%) against NCI-H522 cells, suggesting substituent-dependent efficacy .

Thiazolyl-Triazole Hybrids

Compound V : 4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine

  • Structural Differences : Replaces the thiomorpholine carbonyl with a thiazolyl group.

Compound VI : 1-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

  • Structural Differences : Incorporates a 4-methoxyphenyl-thiazolyl group.
  • Activity : Methoxy groups may enhance solubility but reduce cytotoxic potency compared to halogenated analogs.

Sulfonyl and Sulfanyl Derivatives

Compound VII : 2-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine

  • Structural Differences : Features dual sulfonyl groups on a thiazole ring.
  • Properties : Sulfonyl groups increase electronegativity and hydrogen-bond acceptor capacity, contrasting with the thiomorpholine’s balanced lipophilicity .

Compound VIII : 5-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine

  • Structural Differences : Lacks the triazole-amide linkage and thiomorpholine moiety.
  • Activity : Simpler structure may limit target specificity compared to the more complex target compound.

Biological Activity

N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The compound can be characterized by its unique structure which includes a triazole ring and a thiomorpholine moiety. The inclusion of the 4-chlorophenyl group enhances its pharmacological properties.

Anticancer Activity

Several studies have investigated the anticancer properties of triazole derivatives, including this compound. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

  • Cell Line Studies :
    • The compound was tested against multiple human cancer cell lines, including MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colorectal cancer). Results indicated significant cytotoxic effects, particularly against MCF-7 cells with IC50 values suggesting potent activity (Table 1) .
Cell LineIC50 (µM)Activity Level
MCF-710.5High
PC-315.2Moderate
HCT-11612.8High
  • Mechanism of Action :
    • The compound may induce apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains.

  • Bacterial Strains Tested :
    • The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli (Table 2) .
Bacterial StrainZone of Inhibition (mm)Activity Level
Staphylococcus aureus20Strong
Escherichia coli15Moderate
Pseudomonas aeruginosa10Weak

Selectivity Towards Cancer Cells

Research indicates that this compound exhibits selectivity towards cancer cells over normal cells. This selectivity is crucial for minimizing side effects during treatment .

Case Studies

A notable study involved the synthesis and biological evaluation of various triazole derivatives, including the target compound. The findings highlighted its potential as a lead compound for further development in anticancer therapies due to its promising in vitro results .

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